Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride
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Overview
Description
Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their versatile biological activities. This particular compound is known for its unique structural features, which include a phenylpropyl group and a trifluoromethoxyphenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the coupling of piperazine with various substituents under controlled conditions. Another approach is the visible-light-promoted decarboxylative annulation protocol, which uses a glycine-based diamine and various aldehydes to produce aryl and heteroaryl piperazines under mild conditions .
Industrial Production Methods
Industrial production of piperazine derivatives often employs large-scale catalytic processes. For example, the use of ruthenium-catalyzed diol-diamine coupling has been shown to be effective in producing piperazines and diazepanes with high yields . These methods are favored for their operational simplicity and the availability of reactants.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Piperazine derivatives, including this compound, have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine hydrochloride: A simpler piperazine derivative with similar biological activities.
N-(3-Hydroxyphenyl)piperazine: Known for its use in medicinal chemistry and as a precursor in the synthesis of more complex piperazine derivatives.
Uniqueness
Piperazine, 1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]-, dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development and other research applications.
Properties
Molecular Formula |
C22H29Cl2F3N2O |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
1-(3-phenylpropyl)-4-[2-[2-(trifluoromethoxy)phenyl]ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C22H27F3N2O.2ClH/c23-22(24,25)28-21-11-5-4-10-20(21)12-14-27-17-15-26(16-18-27)13-6-9-19-7-2-1-3-8-19;;/h1-5,7-8,10-11H,6,9,12-18H2;2*1H |
InChI Key |
GOXBKMXCHLXAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CC=CC=C3OC(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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